

# NMR Spectroscopy of 2-Keto-3-deoxy-6-phosphogluconate: Application Notes and Protocols

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## Compound of Interest

Compound Name:	2-Keto-3-deoxy-6-phosphogluconate
CAS No.:	27244-54-8
Cat. No.:	B1230565

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## Introduction

**2-Keto-3-deoxy-6-phosphogluconate** (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many microorganisms.[1][2] The ED pathway is a target for antimicrobial drug development, making the structural and functional characterization of its intermediates, such as KDPG, crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of metabolites. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of KDPG.

In solution, KDPG exists in a dynamic equilibrium between a linear open-chain keto form and two cyclic furanose anomers ( $\alpha$  and  $\beta$ ).  $^{13}\text{C}$  NMR studies have quantified this equilibrium, revealing the predominance of the cyclic forms.[3]

## Quantitative NMR Data

The following tables summarize the reported  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR chemical shift data for **2-Keto-3-deoxy-6-phosphogluconate** in  $\text{D}_2\text{O}$ . The presence of multiple chemical shifts for some nuclei reflects the equilibrium between the different isomeric forms of KDPG in solution.

Table 1:  $^1\text{H}$  NMR Chemical Shifts for **2-Keto-3-deoxy-6-phosphogluconate** in  $\text{D}_2\text{O}$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Tentative Assignment
4.35	m	H4	
4.26	dt	8.1, 4.2	H5
4.10	m	H6a	
4.00	m	H6b	
3.74	m	H3a (isomer 1)	
2.46	dd	14.0, 7.7	H3b (isomer 1)
2.29	dd	13.7, 6.8	H3a (isomer 2)
2.16	dd	13.6, 6.3	H3b (isomer 2)
1.89	dd	14.1, 3.8	H3 (keto form)

Data sourced from a 400 MHz  $^1\text{H}$  NMR spectrum.

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts for **2-Keto-3-deoxy-6-phosphogluconate** in  $\text{D}_2\text{O}$

Chemical Shift ( $\delta$ ) ppm	Tentative Assignment
176.94	C1 (Carboxyl)
176.23	C1 (Carboxyl - alternate isomer)
103.46	C2 (Anomeric Carbon - furanose)
85.90	C4/C5
85.81	C4/C5
85.07	C4/C5
84.99	C4/C5
71.56	C4/C5
64.45	C6
64.40	C6 (alternate isomer)
63.62	C6 (alternate isomer)
43.27	C3
43.06	C3 (alternate isomer)

Data sourced from a 101 MHz  $^{13}\text{C}$  NMR spectrum.

An earlier study focusing on the open-chain keto form reported the following approximate  $^{13}\text{C}$  chemical shifts downfield from tetramethylsilane[3]:

- C-1 (-COOH): ~175 ppm
- C-2 (>C=O): ~105 ppm
- C-3 (>CH<sub>2</sub>): ~44 ppm

Table 3:  $^{31}\text{P}$  NMR Chemical Shifts for **2-Keto-3-deoxy-6-phosphogluconate** in D<sub>2</sub>O

**Chemical Shift ( $\delta$ ) ppm**

4.40

4.32

Data sourced from a 162 MHz  $^{31}\text{P}$  NMR spectrum. The two signals likely represent the phosphate group in the different isomeric forms.

## Signaling Pathways and Logical Relationships

### The Entner-Doudoroff Pathway

KDPG is a key intermediate in the Entner-Doudoroff pathway, where it is formed from 6-phosphogluconate and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.

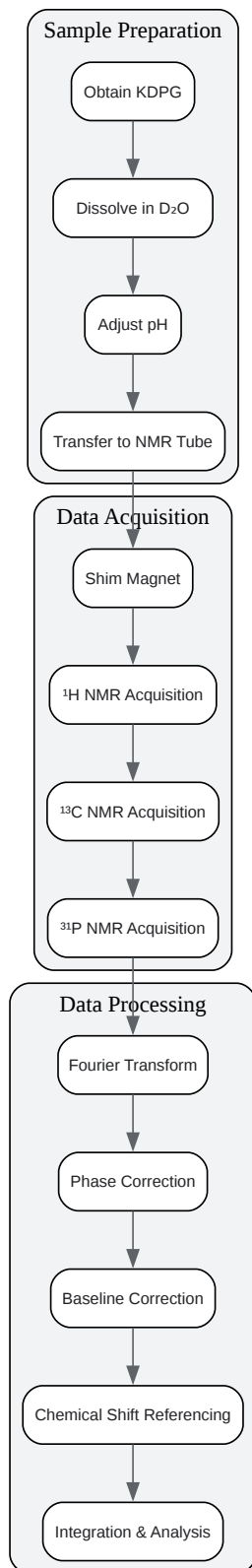
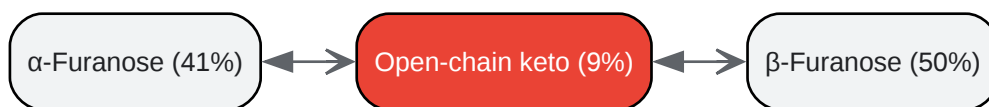


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Caption: The Entner-Doudoroff Pathway highlighting the central role of KDPG.

### Equilibrium of KDPG in Solution

In an aqueous environment, KDPG exists as an equilibrium mixture of the open-chain keto form and the  $\alpha$ - and  $\beta$ -furanose cyclic anomers.



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## References

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- [3. bio.libretexts.org \[bio.libretexts.org\]](#)
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